6-Oxo-8-chlorooctanoic Acid
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Overview
Description
8-Chloro-6-oxooctanoic acid is an organic compound with the molecular formula C8H13ClO3 It is characterized by the presence of a chlorine atom at the eighth carbon and a ketone group at the sixth carbon in an eight-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloro-6-oxooctanoic acid can be synthesized through several methods. One common approach involves the chlorination of octanoic acid followed by oxidation to introduce the ketone group. Another method includes the enzymatic reduction of 8-chloro-6-oxooctanoic acid alkyl esters using alcohol dehydrogenases, such as those from Lactobacillus brevis or Thermoanaerobium brokii, in the presence of cofactor regeneration systems .
Industrial Production Methods: Industrial production of 8-chloro-6-oxooctanoic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of chlorinating agents and oxidizing agents under controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: 8-Chloro-6-oxooctanoic acid can undergo further oxidation to form more complex compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R).
Major Products Formed:
Reduction Products: 8-Chloro-6-hydroxyoctanoic acid.
Substitution Products: Various substituted octanoic acids depending on the nucleophile used.
Scientific Research Applications
8-Chloro-6-oxooctanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a substrate in enzymatic reactions to study enzyme specificity and activity.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 8-chloro-6-oxooctanoic acid involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of α-lipoic acid, the compound undergoes enzymatic reduction to form 8-chloro-6-hydroxyoctanoic acid, which is then further processed to produce α-lipoic acid. This process involves the participation of alcohol dehydrogenases and cofactor regeneration systems .
Comparison with Similar Compounds
8-Chloro-6-hydroxyoctanoic acid: A direct reduction product of 8-chloro-6-oxooctanoic acid.
Octanoic acid: The parent compound without the chlorine and ketone groups.
α-Lipoic acid: A compound synthesized from 8-chloro-6-oxooctanoic acid through a series of enzymatic reactions.
Uniqueness: 8-Chloro-6-oxooctanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a precursor for important compounds like α-lipoic acid. Its chlorine and ketone groups make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H13ClO3 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
8-chloro-6-oxooctanoic acid |
InChI |
InChI=1S/C8H13ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h1-6H2,(H,11,12) |
InChI Key |
RLTATAUWTORPGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)CCCl |
Origin of Product |
United States |
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